(m-Hydroxyphenethyl)trimethylammonium hydroxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (m-Hydroxyphenethyl)trimethylammonium hydroxide can be achieved through the reaction of m-tyrosine with trimethylamine. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
similar compounds are often produced through quaternization reactions involving tertiary amines and alkyl halides under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(m-Hydroxyphenethyl)trimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
(m-Hydroxyphenethyl)trimethylammonium hydroxide has several scientific research applications:
Chemistry: Used as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its role in amphibian skin secretions and potential biological activities.
Medicine: Explored for its neuromuscular blocking effects and potential therapeutic applications.
Industry: Limited industrial applications, primarily in research settings.
Mechanism of Action
The mechanism of action of (m-Hydroxyphenethyl)trimethylammonium hydroxide involves its interaction with nicotinic acetylcholine receptors. It exerts powerful nicotinic actions and has a marked neuromuscular blocking effect, which is considered to be of the “depolarizing” type . This interaction leads to the inhibition of neurotransmission at the neuromuscular junction, resulting in muscle relaxation and paralysis .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium hydroxide: A quaternary ammonium compound with similar chemical properties but different biological activities.
Trimethylphenethylammonium hydroxide: Another quaternary ammonium compound with structural similarities but distinct pharmacological effects.
Uniqueness
(m-Hydroxyphenethyl)trimethylammonium hydroxide is unique due to its natural occurrence in amphibian skin and its specific biological activities, particularly its neuromuscular blocking effects . This distinguishes it from other synthetic quaternary ammonium compounds that may not exhibit the same biological properties .
Properties
CAS No. |
501-22-4 |
---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)ethyl-trimethylazanium;hydroxide |
InChI |
InChI=1S/C11H17NO.H2O/c1-12(2,3)8-7-10-5-4-6-11(13)9-10;/h4-6,9H,7-8H2,1-3H3;1H2 |
InChI Key |
ZFPCVTISBCCLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CC(=CC=C1)O.[OH-] |
Origin of Product |
United States |
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